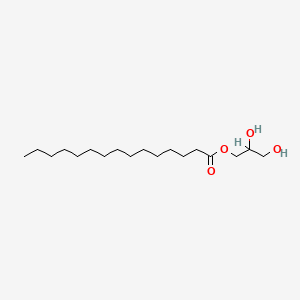

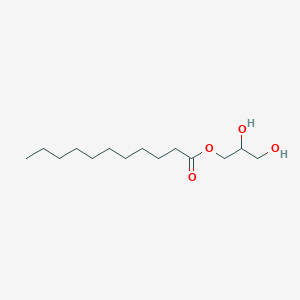

Undecanoic acid, 2,3-dihydroxypropyl ester

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1-Undecanoyl-rac-Glycerin kann durch Veresterung von Undecansäure mit Glycerin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure und wird unter Rückflussbedingungen durchgeführt, um die Reaktion bis zur Vollendung zu treiben. Die Reaktion kann wie folgt dargestellt werden:

Undecansäure+Glycerin→1-Undecanoyl-rac-Glycerin+Wasser

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von 1-Undecanoyl-rac-Glycerin kontinuierliche Veresterungsprozesse unter Verwendung von Festbettreaktoren beinhalten. Die Verwendung von immobilisierten Enzymen als Katalysatoren kann ebenfalls eingesetzt werden, um die Effizienz und Selektivität der Reaktion zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Undecanoyl-rac-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator kann es zu Undecansäure und Glycerin hydrolysiert werden.

Oxidation: Es kann Oxidationsreaktionen eingehen, um entsprechende Carbonsäuren und andere oxidierte Produkte zu bilden.

Substitution: Die Estergruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Substitution: Nucleophile wie Amine oder Alkohole.

Hauptprodukte:

Hydrolyse: Undecansäure und Glycerin.

Oxidation: Undecansäurederivate.

Substitution: Verschiedene substituierte Glycerin-Derivate

Wissenschaftliche Forschungsanwendungen

1-Undecanoyl-rac-Glycerin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien über Veresterungs- und Hydrolysereaktionen verwendet.

Biologie: Untersucht wegen seiner antimikrobiellen Eigenschaften gegen Bakterien wie Bacillus cereus, Bacillus subtilis, Micrococcus luteus, Enterococcus faecalis und Staphylococcus aureus sowie Pilze wie Kluyveromyces marxianus, Saccharomyces cerevisiae und Candida maltosa

Medizin: Potenzielle Anwendungen bei der Entwicklung von antimikrobiellen Mitteln und Konservierungsstoffen.

Industrie: Verwendung bei der Formulierung von antimikrobiellen Beschichtungen und Additiven.

5. Wirkmechanismus

Die antimikrobielle Aktivität von 1-Undecanoyl-rac-Glycerin beruht hauptsächlich auf seiner Fähigkeit, die Zellmembranen von Mikroorganismen zu stören. Die Verbindung integriert sich in die Lipiddoppelschicht der Zellmembran, wodurch die Permeabilität erhöht und Zellinhalte auslaufen, was letztendlich zum Zelltod führt. Dieser Mechanismus ist sowohl gegen grampositive als auch gramnegative Bakterien sowie gegen Pilze wirksam .

Ähnliche Verbindungen:

- 1-Decanoyl-rac-Glycerin

- 1-Oleoyl-rac-Glycerin

- 1-Heptadecanoyl-rac-Glycerin

- 1-Stearoyl-rac-Glycerin

Vergleich: 1-Undecanoyl-rac-Glycerin ist aufgrund seiner spezifischen Kettenlänge und der Position der Estergruppe einzigartig. Im Vergleich zu kurzkettigen Monoacylglycerinen wie 1-Decanoyl-rac-Glycerin weist es verbesserte antimikrobielle Eigenschaften auf. Längere Kettenanaloga wie 1-Oleoyl-rac-Glycerin und 1-Stearoyl-rac-Glycerin können unterschiedliche physikalische Eigenschaften und biologische Aktivitäten aufweisen. Die spezifische Kettenlänge und Struktur von 1-Undecanoyl-rac-Glycerin tragen zu seiner einzigartigen Interaktion mit mikrobiellen Zellmembranen bei, was es zu einer wertvollen Verbindung in der antimikrobiellen Forschung macht .

Wirkmechanismus

The antimicrobial activity of 1-Undecanoyl-rac-glycerol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound integrates into the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism is effective against both gram-positive and gram-negative bacteria, as well as fungi .

Vergleich Mit ähnlichen Verbindungen

- 1-Decanoyl-rac-glycerol

- 1-Oleoyl-rac-glycerol

- 1-Heptadecanoyl-rac-glycerol

- 1-Stearoyl-rac-glycerol

Comparison: 1-Undecanoyl-rac-glycerol is unique due to its specific chain length and the position of the ester group. Compared to shorter-chain monoacylglycerols like 1-Decanoyl-rac-glycerol, it exhibits enhanced antimicrobial properties. Longer-chain analogs such as 1-Oleoyl-rac-glycerol and 1-Stearoyl-rac-glycerol may have different physical properties and biological activities. The specific chain length and structure of 1-Undecanoyl-rac-glycerol contribute to its unique interaction with microbial cell membranes, making it a valuable compound in antimicrobial research .

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl undecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEPAWKRVXYLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439326 | |

| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64633-19-8 | |

| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)

![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)

![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)

![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)